N-Cyclopropylmethyl vs. N-Methyl: Calculated Lipophilicity and Metabolic Stability Differentiation
The N-cyclopropylmethyl substituent on the piperidine ring provides a quantitatively distinct lipophilicity profile compared to the simplest N-methyl analog, 3-chloro-4-{[1-(methyl)piperidin-4-yl]methoxy}pyridine. Based on class-level additive fragment calculations, the cyclopropylmethyl group contributes an estimated cLogP increment of +0.7 to +0.9 units relative to N-methyl, translating to approximately one additional order of magnitude in octanol-water partition coefficient [1]. Additionally, the cyclopropylmethyl group introduces steric hindrance around the piperidine nitrogen, which class-level evidence indicates reduces susceptibility to CYP450-mediated N-dealkylation by 2- to 5-fold compared to N-methyl piperidine congeners [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) and relative metabolic stability |
|---|---|
| Target Compound Data | Estimated cLogP ~3.0 (fragment-additive calculation); N-dealkylation rate: predicted lower by steric shielding |
| Comparator Or Baseline | 3-Chloro-4-{[1-(methyl)piperidin-4-yl]methoxy}pyridine: estimated cLogP ~2.2; N-dealkylation rate: baseline (unhindered tertiary amine) |
| Quantified Difference | ΔcLogP ≈ +0.8 units; N-dealkylation rate estimated 2-5× lower (class-level inference; no direct experimental comparison available) |
| Conditions | Fragment-additive cLogP calculation (ACD/Labs or analogous algorithm); CYP N-dealkylation inferred from general piperidine SAR literature |
Why This Matters
Higher lipophilicity may improve membrane permeability in cell-based assays, while reduced N-dealkylation can extend compound half-life in metabolic stability screens, making this compound a preferred building block when both properties are sought in the final target molecule.
- [1] Class-level data on N-alkyl piperidine metabolism and lipophilicity: B. Testa, S.D. Krämer, 'The Biochemistry of Drug Metabolism – Principles and Redox Reactions,' Wiley-VCH, 2009; and fragment-based cLogP contribution tables from Leo, A., Hansch, C., Elkins, D., 'Partition coefficients and their uses,' Chem. Rev. 1971, 71(6), 525–616. Note: No direct experimental data for the target compound are available. View Source
